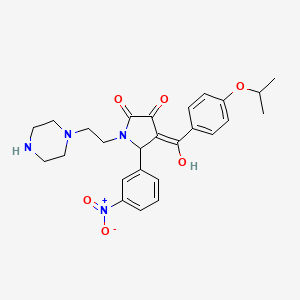

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrolone class, characterized by a bicyclic core structure substituted with diverse aromatic and heterocyclic groups. Key structural features include:

- A 4-isopropoxybenzoyl group at position 4, contributing to lipophilicity and steric bulk.

- A 2-(piperazin-1-yl)ethyl chain at position 1, enhancing solubility and enabling interactions with biological targets via the piperazine moiety.

Propriétés

IUPAC Name |

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6/c1-17(2)36-21-8-6-18(7-9-21)24(31)22-23(19-4-3-5-20(16-19)30(34)35)29(26(33)25(22)32)15-14-28-12-10-27-11-13-28/h3-9,16-17,23,27,31H,10-15H2,1-2H3/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGYPEJFMHDMNM-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings:

Benzyloxy (Compound C) and trimethoxyphenyl (Compound D) further elevate molecular weight and steric hindrance, likely impacting pharmacokinetics .

Electronic and Steric Modifications: The 3-nitrophenyl group in the target and Compound A introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme binding .

Piperazine vs. Pyridine at Position 1: The 2-(piperazin-1-yl)ethyl chain (target, Compounds A, B) confers basicity and hydrogen-bonding capacity, advantageous for targeting GPCRs or kinases.

Research Tools and Methodologies

- CCP4 Suite (): Widely used for X-ray crystallography to resolve pyrrolone derivatives’ 3D structures, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.